Methyl 4,4-difluoropentanoate
Description
Methyl 4,4-difluoropentanoate (C₆H₁₀F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the fourth carbon of the pentanoate backbone and a methyl ester group. Fluorinated esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to fluorine’s electronegativity, which enhances metabolic stability and lipophilicity .
Properties
Molecular Formula |
C6H10F2O2 |
|---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
methyl 4,4-difluoropentanoate |
InChI |
InChI=1S/C6H10F2O2/c1-6(7,8)4-3-5(9)10-2/h3-4H2,1-2H3 |
InChI Key |
QNROZPYEXZWTLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,4-difluoropentanoate can be synthesized through various methods. One common approach involves the esterification of 4,4-difluoropentanoic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions to yield 4,4-difluoropentanoic acid or its conjugate base.
Key Observations :
-
The presence of fluorine atoms increases the electrophilicity of the carbonyl group, accelerating hydrolysis compared to non-fluorinated analogs .
-
Acidic hydrolysis may lead to partial decarboxylation at elevated temperatures (>100°C) .
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution reactions with amines, alcohols, and thiols.
Reaction with Amines
Methyl 4,4-difluoropentanoate reacts with primary or secondary amines to form amides:
Example :
-
Reaction with benzylamine in THF at 60°C yields N-benzyl-4,4-difluoropentanamide (85% isolated yield) .
Transesterification
In the presence of catalytic acid or base, the methyl ester undergoes exchange with higher alcohols (e.g., ethanol, isopropanol):
Conditions :
Fluorine-Specific Reactivity
The difluoro substituents influence reactivity through electronic and steric effects:
Radical Reactions
Under photolytic or thermal conditions, the C–F bonds adjacent to the ester can participate in radical-mediated processes:
-
Decarboxylative fluorination : Reaction with Selectfluor® in acetonitrile yields trifluoromethylated products via a radical chain mechanism .
Electrophilic Aromatic Substitution
The electron-withdrawing effect of fluorine deactivates the pentanoate chain, making it less reactive toward electrophiles.
Reduction
-
Catalytic Hydrogenation : Pd/C in methanol reduces the ester to 4,4-difluoropentanol (70% yield) .
-
LiAlH₄ Reduction : Yields the corresponding alcohol but may lead to over-reduction or defluorination at high temperatures .
Oxidation
Stability and Handling
Scientific Research Applications
Methyl 4,4-difluoropentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,4-difluoropentanoate depends on its application. In biological systems, the ester group can be hydrolyzed by esterases to release the active 4,4-difluoropentanoic acid . The fluorine atoms can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or stability .
Comparison with Similar Compounds
Table 1: Key Properties of Ethyl vs. Methyl 4,4-Difluoropentanoate
| Property | Ethyl 4,4-Difluoropentanoate | This compound (Inferred) |
|---|---|---|
| Molecular Formula | C₇H₁₂F₂O₂ | C₆H₁₀F₂O₂ |
| Molecular Weight (g/mol) | 166.17 | ~152.14 |
| Boiling Point (°C) | 142.5 ± 25.0 | ~120–135 (estimated) |
| LogP | 1.69 | ~1.40–1.60 (predicted) |
Diethyl 2,2-Difluoropentanedioate (CAS 428-97-7)
This compound features two fluorine atoms at the second carbon and a diester structure. Differences include:
- Fluorine Position : Fluorines at C2 alter electronic effects compared to C4 substitution, reducing steric hindrance but increasing polarity.
- Reactivity: The diester structure enables dual functionalization (e.g., cross-coupling or hydrolysis to dicarboxylic acids), whereas monoesters like this compound are optimized for single-step modifications .
Ethyl 5,5,5-Trifluoro-2,4-dioxopentanoate (CAS 893643-18-0)
With trifluoromethyl and dual ketone groups, this compound diverges significantly:
- Functional Groups: Ketones enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions), unlike the ester-focused reactivity of this compound.
- Similarity Score: Structural similarity to this compound is moderate (0.78), reflecting shared fluorination but divergent backbone complexity .
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